molecular formula C18H25NO3 B2568573 N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide CAS No. 1428379-35-4

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide

Cat. No.: B2568573
CAS No.: 1428379-35-4
M. Wt: 303.402
InChI Key: CBIKWRCLCJVQDC-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a unique hybrid structure. The molecule combines a rigid adamantane core with a hydroxypropyl chain terminated by a furan-3-yl group. The carboxamide linkage bridges the adamantane and the substituted propyl moiety, creating a polar region that may influence solubility and binding interactions.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKWRCLCJVQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical interactions, while the adamantane moiety provides stability and rigidity to the molecule. These interactions can affect biological processes, such as enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Differences

Adamantane carboxamides vary significantly based on substituents attached to the carboxamide nitrogen. Below is a comparative analysis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide and its closest analogs:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight Key Functional Groups
This compound 3-(Furan-3-yl)-3-hydroxypropyl C₁₈H₂₅NO₃ 303.40 (calc.) Furan, hydroxyl, adamantane
N-(3-Chlorophenyl)-1-adamantanecarboxamide 3-Chlorophenyl C₁₇H₂₀ClNO 289.80 Chlorophenyl, adamantane
2-(4-Fluorophenyl)-N-(2-naphthyl)acetamide 4-Fluorophenyl and naphthyl C₁₈H₁₄FNO 279.31 Fluorophenyl, naphthyl

Structural Implications :

  • Electron Effects : The furan ring’s electron-rich nature contrasts with the electron-withdrawing chlorine in N-(3-chlorophenyl)-1-adamantanecarboxamide, which may alter electronic distribution across the carboxamide bond.
  • Biological Interactions : The hydroxyl and furan groups could facilitate hydrogen bonding and π-π stacking, respectively, offering distinct binding modes compared to halogenated or purely aromatic analogs.

Physicochemical and Pharmacokinetic Properties

Property This compound (Predicted) N-(3-Chlorophenyl)-1-adamantanecarboxamide 2-(4-Fluorophenyl)-N-(2-naphthyl)acetamide
LogP ~2.1 (moderate lipophilicity) ~3.5 ~3.8
Water Solubility Moderate (due to hydroxyl group) Low Very low
Metabolic Stability Likely susceptible to oxidation (furan) High (chlorine reduces metabolic degradation) Moderate (fluorine enhances stability)

Notes:

  • The hydroxyl group in the target compound may increase susceptibility to phase II metabolism (e.g., glucuronidation).

Biological Activity

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane core with a furan moiety and a hydroxypropyl side chain. This structural configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.

Structural Formula

The chemical structure can be represented as follows:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_3

Anti-inflammatory Properties

Research indicates that compounds containing furan rings exhibit significant anti-inflammatory effects. For instance, studies have shown that furan derivatives can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, which are crucial in inflammatory responses . The mechanisms include modulation of signaling pathways such as MAPK and PPAR-γ, which are involved in inflammation regulation .

Antimicrobial Activity

Furan-containing compounds have also demonstrated antimicrobial properties. For example, certain furan derivatives have been shown to selectively inhibit microbial growth by modifying enzyme activity . This suggests that this compound may possess similar antimicrobial capabilities, warranting further investigation.

Case Studies

  • Inhibition of Pro-inflammatory Cytokines : A study on related furan derivatives reported their ability to reduce levels of TNF-α and IL-6 in vitro, indicating potential therapeutic effects in conditions like rheumatoid arthritis .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar compounds could be developed for treating resistant bacterial infections .

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : Furan derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and inflammation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and microbial proliferation .

Summary of Findings

StudyFocusKey Findings
Study 1Anti-inflammatoryInhibition of TNF-α and IL-6 production
Study 2AntimicrobialEffective against MRSA
Study 3MechanismsModulation of MAPK and PPAR-γ pathways

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:

  • In Vivo Studies : To confirm the efficacy observed in vitro.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure influence its biological activity.

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